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Compound of Interest

Compound Name: Sulanemadlin

Cat. No.: B10860406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sulanemadlin (formerly APG-115) is an investigational, orally bioavailable, small-molecule

inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. By disrupting

this interaction, Sulanemadlin is designed to reactivate the p53 tumor suppressor pathway,

leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical

guide provides a comprehensive overview of the currently available pharmacokinetic data for

Sulanemadlin, details of experimental protocols, and a visualization of its core signaling

pathway.

Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of Sulanemadlin has been characterized in preclinical and clinical

studies. The data indicates that it is an orally active agent with a relatively short half-life. A

summary of key pharmacokinetic parameters from a first-in-human Phase I clinical trial is

presented below.
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Parameter Value Dose Range Population Study Design

Half-life (t½) 3-7 hours 100-200 mg

Patients with

advanced solid

tumors

First-in-human,

Phase I

Pharmacokinetic

s

Approximately

linear
100-200 mg

Patients with

advanced solid

tumors

First-in-human,

Phase I

Maximum

Tolerated Dose

(MTD)

150 mg Not Applicable

Patients with

advanced solid

tumors

Phase I, dose-

escalation

Recommended

Phase II Dose

(RP2D)

100 mg Not Applicable

Patients with

advanced solid

tumors

Phase I

Note: Cmax (maximum plasma concentration) and AUC (area under the curve) were observed

to increase over the dose range of 100-200 mg, though specific values have not been detailed

in the public domain. Preclinical studies in xenograft models have shown that oral

administration of Sulanemadlin can lead to complete and durable tumor regression.[1]

Experimental Protocols
The clinical evaluation of Sulanemadlin's pharmacokinetics has been primarily conducted

through dose-escalation studies in patients with advanced solid tumors.

First-in-Human Phase I Trial
Study Design: This was a dose-escalation study to determine the safety, tolerability, MTD,

and RP2D of Sulanemadlin.[1]

Patient Population: Patients with histologically confirmed advanced solid tumors who had

progressed on standard treatment or for whom no effective therapies were available.[1]

Dosing Regimen: Sulanemadlin was administered orally once daily every other day for 21

days of a 28-day cycle.[1]
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Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug

administration to determine pharmacokinetic parameters. While the exact sampling schedule

is not publicly detailed, it is standard practice in such trials to collect samples pre-dose and

at multiple time points post-dose to accurately characterize absorption, distribution,

metabolism, and excretion.

Bioanalytical Method: The concentration of Sulanemadlin in plasma was likely determined

using a validated high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) method, which is the standard for quantitative analysis of small molecules in

biological matrices.

Signaling Pathway and Mechanism of Action
Sulanemadlin's primary mechanism of action is the disruption of the MDM2-p53 interaction. In

many cancers with wild-type TP53, the p53 tumor suppressor protein is inactivated by the E3

ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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